molecular formula C17H10BrFN2OS B2476805 7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872197-68-7

7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2476805
M. Wt: 389.24
InChI Key: KUPGGFLOXBWWKE-UHFFFAOYSA-N
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Description

7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring fused to a chromene ring with a thione group at the 4th position.

Scientific Research Applications

Antitubercular and Antimicrobial Activities

A study by Kamdar et al. (2011) synthesized novel compounds, including chromeno[2,3-d]pyrimidine derivatives, which exhibited significant antitubercular and antimicrobial activities. This highlights the potential of these compounds in treating tuberculosis and various bacterial infections.

Catalyst-Free Synthesis and Pharmaceutical Applications

Brahmachari and Nayek (2017) developed a catalyst-free synthesis method for functionalized chromeno[2,3-d]pyrimidine derivatives Brahmachari & Nayek (2017). This approach is eco-friendly and efficient, suggesting a practical route for pharmaceutical applications.

Chemosensor Development

Jamasbi et al. (2021) synthesized chromeno[d]pyrimidine derivatives for sensing applications Jamasbi et al. (2021). Specifically, they developed a colorimetric chemosensor for detecting Hg2+ ions, demonstrating the potential of these compounds in environmental monitoring.

Antitumor Screening

Becan and Wagner (2008) synthesized 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, which underwent antitumor screening Becan & Wagner (2008). Some derivatives exhibited notable activity against human tumor cell lines, indicating their potential in cancer therapy.

Antimicrobial Activity

Banothu and Bavanthula (2012) reported the synthesis of chromeno pyrimidinone derivatives and evaluated their antimicrobial activity Banothu & Bavanthula (2012). This research supports the use of these compounds in developing new antimicrobial agents.

Antioxidant and Antifungal Properties

Sheikhi-Mohammareh et al. (2020) synthesized selenazolopyrimidine-thiones, including a chromeno[2,3-d]pyrimidine derivative, which showed promising antioxidant and antifungal activities Sheikhi-Mohammareh et al. (2020). This suggests their potential in treating fungal infections and oxidative stress-related disorders.

Other Applications

Additional research includes the development of fluorescent chromenopyrimidine derivatives Zonouzi et al. (2013) and studies on the analgesic, anti-pyretic, and DNA cleavage properties of pyrimidine derivatives Keri et al. (2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in medicinal chemistry or materials science . Further studies could also explore its synthesis, properties, and reactivity.

properties

IUPAC Name

7-bromo-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2OS/c18-11-3-6-14-10(7-11)8-13-16(22-14)20-15(21-17(13)23)9-1-4-12(19)5-2-9/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGGFLOXBWWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC3=C1C(=S)N=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

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